N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a 1,2-thiazolidin-1,1-dioxide group and a tetrahydro-2H-pyran ring substituted with a 1H-pyrrole.
Properties
Molecular Formula |
C20H25N3O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H25N3O4S/c24-19(16-20(8-13-27-14-9-20)22-10-1-2-11-22)21-17-4-6-18(7-5-17)23-12-3-15-28(23,25)26/h1-2,4-7,10-11H,3,8-9,12-16H2,(H,21,24) |
InChI Key |
LBMHEEHWFXKOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazolidine Dioxide Formation
The 1,2-thiazolidine-1,1-dioxide ring is typically synthesized via cyclization of sulfonamide precursors. A representative route involves:
-
Sulfonation of 2-aminoethanethiol : Reaction with sulfonic acid derivatives (e.g., chlorosulfonic acid) yields intermediate sulfonamides.
-
Oxidative cyclization : Treatment with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) forms the 1,1-dioxide ring.
Example Protocol
A mixture of 2-(4-aminophenylthio)ethanesulfonic acid (10 mmol) and mCPBA (12 mmol) in dichloromethane is stirred at 0–5°C for 4 h. The product is isolated via filtration and recrystallized from ethanol/water (yield: 78%).
Nitration and Reduction
To introduce the aniline group, nitration followed by reduction is employed:
-
Nitration : Treat 4-bromothiazolidine dioxide with concentrated HNO₃/H₂SO₄ at 0°C.
-
Catalytic hydrogenation : Use Pd/C under H₂ to reduce the nitro group to an amine (yield: 85–90%).
Synthesis of 2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic Acid
Construction of the Tetrahydropyran Core
Tetrahydropyran derivatives are commonly synthesized via cyclization of diols or epoxide ring-opening. For the 4-substituted tetrahydropyran:
-
Epoxide formation : React 4-hydroxytetrahydropyran with epichlorohydrin.
-
Grignard addition : Introduce the pyrrole moiety via reaction with pyrrolylmagnesium bromide (yield: 65%).
Alternative Route
A Suzuki-Miyaura coupling between 4-bromotetrahydropyran and pyrrole-1-boronic acid using PdCl₂(dppf) (2 mol%) and K₂CO₃ in DMF/water (9:1) at 80°C under argon affords the coupled product (yield: 72%).
Acetic Acid Side Chain Installation
-
Alkylation : Treat the tetrahydropyran-pyrrole intermediate with ethyl bromoacetate in the presence of NaH.
-
Saponification : Hydrolyze the ester with LiOH in THF/water to yield the carboxylic acid (overall yield: 58%).
Amide Coupling and Final Assembly
The acetamide bond is formed via activation of the carboxylic acid followed by reaction with the aniline derivative.
Activation and Coupling
-
Acid chloride formation : React 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid with thionyl chloride (SOCl₂) in dichloromethane.
-
Amidation : Add 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline and triethylamine in anhydrous THF at 0°C (yield: 84%).
Alternative Method
Use coupling agents such as HOBt/EDCl in DMF at room temperature, which avoids harsh conditions and improves selectivity (yield: 88%).
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (1:3). Cooling to 5°C yields pure crystals (purity >99.5% by HPLC).
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.75 (s, 2H, pyrrole-H), 4.20–3.95 (m, 4H, pyran-H), 3.30 (s, 2H, CH₂CO), 2.90–2.70 (m, 4H, thiazolidine-H).
Optimization and Challenges
Key Parameters
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exhibits several promising biological activities:
Anticancer Activity
Research has shown that compounds with similar structural features demonstrate significant anticancer properties. For instance, thiazolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various models:
- Mechanism of Action : Thiazolidine derivatives often act as Aurora-A kinase inhibitors, which are crucial targets in cancer therapy due to their role in cell cycle regulation.
- Case Studies : In vitro studies have demonstrated that certain thiazolidine derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines, with notable IC50 values indicating effective antiproliferative activity .
Antimicrobial Properties
The thiazolidine component contributes to antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Research Findings : Compounds structurally similar to this compound have shown efficacy against various pathogens, suggesting potential applications in developing new antibiotics .
Anticonvulsant Activity
Thiazolidine-based compounds have also been explored for their anticonvulsant properties:
- Study Results : Some derivatives have demonstrated protective effects in seizure models, highlighting their potential as therapeutic agents for epilepsy .
Pharmacological Insights
The pharmacological implications of this compound suggest a multifaceted approach to drug development:
| Application | Description |
|---|---|
| Cancer Therapy | Targeting Aurora-A kinase for tumor suppression. |
| Infection Control | Development of new antimicrobial agents. |
| Neurological Disorders | Potential for treating seizure disorders through anticonvulsant mechanisms. |
Future Research Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for investigation include:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its anticancer and antimicrobial effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Structure–Activity Relationship (SAR) : Analyzing how modifications to the chemical structure influence biological activity.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine ring could interact with thiol groups in proteins, while the pyrrole ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural analogs share the acetamide backbone but differ in substituents, influencing their physicochemical and pharmacological profiles. Key comparisons include:
Key Observations:
- Sulfur-Containing Groups : The 1,1-dioxido-thiazolidine in the target compound contrasts with thiazole (), thiadiazine-dioxide (), and thioimidazole (). The sulfone group may improve solubility compared to thioethers but reduce metabolic stability .
- Aromatic Substitutents: Halogenated (e.g., 2-chlorophenyl in ) or methoxy-substituted aryl groups () modulate electronic effects and binding affinity.
Pharmacological Activity
While direct activity data for the target compound is unavailable, analogs highlight trends:
- CDK2 Inhibition : A pyrimidine-pyrazole acetamide () exhibited CDK2 inhibition (IC₅₀ = 17 nM), suggesting acetamide derivatives’ applicability in kinase targeting. The target compound’s tetrahydropyran-pyrrole system may similarly engage ATP-binding pockets .
- Antimicrobial Potential: Thiazole-containing acetamides () mimic benzylpenicillin, implying β-lactamase resistance or cell-wall synthesis disruption. The sulfone group in the target compound could mitigate enzymatic degradation .
Physicochemical Properties
- Solubility: The 1,1-dioxido group increases hydrophilicity compared to non-sulfonated analogs (). However, the tetrahydropyran-pyrrole system may counterbalance this via lipophilic interactions .
- Stability : Sulfones are generally more oxidatively stable than sulfides (), suggesting improved shelf life for the target compound .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound consists of several key moieties:
- Thiazolidine ring : Known for its role in various biological activities.
- Pyrrole and tetrahydropyran : Contributing to the compound's reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 401.5 g/mol.
Research indicates that compounds containing thiazolidine and oxazole rings often exhibit a range of pharmacological effects. The biological activity of this compound is primarily linked to:
- Antimicrobial Activity : Studies have shown that thiazolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against certain pathogens .
- Antitumor Properties : The presence of thiazole and pyrrole moieties enhances the cytotoxicity against cancer cell lines. Structure–activity relationship (SAR) studies suggest that modifications to these rings can significantly influence anticancer activity .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiazolidine derivatives, this compound was tested against a panel of pathogens. The results indicated that while its activity was lower than reference drugs like chloramphenicol, it showed promising potential for further development as an antimicrobial agent .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of thiazole-containing compounds revealed that modifications in the thiazolidine structure could enhance cytotoxicity against specific cancer cell lines. The compound exhibited significant activity against various tumor types, suggesting its potential as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazolidine ring formation : Reacting 4-aminophenyl derivatives with sulfur-containing reagents (e.g., SOCl₂ or sulfonic acid derivatives) to introduce the 1,1-dioxido-thiazolidine moiety.
Pyran-pyrrole coupling : Functionalizing tetrahydro-2H-pyran-4-yl intermediates with pyrrole groups via nucleophilic substitution or cycloaddition reactions.
Acetamide linkage : Final acylation using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in DMF).
- Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling steps) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm for phenyl/pyrrole groups) and acetamide carbonyl signals (δ ~170 ppm).
- LC-MS : To confirm molecular weight (e.g., [M+H]+ ion) and purity.
- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry of the tetrahydro-2H-pyran and thiazolidine rings .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazolidine-dioxide moiety’s sulfonamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, optimize thiazolidine ring formation by testing DCM vs. THF at 50–70°C.
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., acylation).
- In-line analytics : Implement HPLC or IR spectroscopy for real-time monitoring of intermediate purity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., substituents on the pyrrole or pyran rings) to identify critical pharmacophores. For example, replacing 1H-pyrrol-1-yl with indole may alter anticancer potency .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiazolidine-dioxide derivatives show consistent antimicrobial activity against S. aureus) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between the acetamide carbonyl and Lys/Arg residues.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR modeling : Train models on analogs’ IC₅₀ values to prioritize structural modifications .
Q. How to address solubility challenges in pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the tetrahydro-2H-pyran ring.
- Salt formation : Screen with citric or tartaric acid to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
